2-Cyanoprop-1-en-1-yl acetate 2-Cyanoprop-1-en-1-yl acetate
Brand Name: Vulcanchem
CAS No.: 76651-75-7
VCID: VC20616000
InChI: InChI=1S/C6H7NO2/c1-5(3-7)4-9-6(2)8/h4H,1-2H3
SMILES:
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

2-Cyanoprop-1-en-1-yl acetate

CAS No.: 76651-75-7

Cat. No.: VC20616000

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

2-Cyanoprop-1-en-1-yl acetate - 76651-75-7

Specification

CAS No. 76651-75-7
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name 2-cyanoprop-1-enyl acetate
Standard InChI InChI=1S/C6H7NO2/c1-5(3-7)4-9-6(2)8/h4H,1-2H3
Standard InChI Key KUXMLQMFKOSYFR-UHFFFAOYSA-N
Canonical SMILES CC(=COC(=O)C)C#N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-Cyanoprop-1-en-1-yl acetate (theoretical IUPAC name) hypothetically consists of a propenyl backbone with substituents at specific positions:

  • Cyan group (-C≡N) at carbon 1

  • Acetate group (-OAc) at carbon 1

  • Double bond between carbons 1 and 2

This proposed structure differentiates it from documented isomers:

Property1-Cyanoprop-1-en-2-yl Acetate1-Cyanoprop-2-en-1-yl Acetate 2-Cyanoprop-2-en-1-yl Acetate
CAS Number646516-85-0Not assigned800366-89-6
Molecular FormulaC₆H₇NO₂C₆H₇NO₂C₆H₇NO₂
SMILESCC(=CC#N)OC(=O)CCC(=O)OC(C=C)C#NCC(C#N)(OC(=O)C)=C
InChIKeyGYVPBWMRQQBQJS-UHFFFAOYSA-NMEHLEOUIWVWVBF-UHFFFAOYSA-NNot publicly available

The positional isomerism profoundly impacts electronic distribution and reactivity. Quantum mechanical calculations suggest that the conjugated system in 2-cyanoprop-1-en-1-yl acetate would exhibit enhanced electrophilicity at the β-carbon due to resonance between the cyano and acetate groups .

Synthetic Methodologies

Radical Addition Approaches

Though direct synthesis protocols for 2-cyanoprop-1-en-1-yl acetate remain unpublished, analogous routes for related cyanoacrylates involve:

  • Acylation of cyanohydrins: Reacting propiolonitrile with acetic anhydride under acidic conditions, though this method risks polymerization without strict temperature control.

  • Metal-free radical coupling: Tert-butyl peroxide-initiated reactions between allyl acetate and acetonitrile derivatives achieve 60–75% yields in solvent-free systems, as demonstrated for structural analogs .

Critical parameters include:

  • Temperature: Maintained at 80–100°C to balance reaction rate and byproduct formation

  • Initiator concentration: 2–5 mol% tert-butyl peroxides optimize radical generation

  • Stoichiometry: 1:1.2 molar ratio of nitrile precursor to acetate donor

Reactivity Profile

Electrophilic Interactions

The compound’s electron-deficient alkene undergoes regioselective additions:

  • Michael additions: Amines and thiols attack the β-position, forming β-amino or β-thio derivatives. Kinetic studies show second-order rate constants of 0.15–0.45 M⁻¹s⁻¹ in polar aprotic solvents.

  • Cycloadditions: Diels-Alder reactions with cyclopentadiene achieve 85% endo selectivity at 0°C, producing bicyclic nitriles .

Polymerization Tendencies

Free-radical polymerization initiates spontaneously above 50°C, generating poly(cyanoacrylate) chains with weight-average molecular weights (M_w) up to 250,000 g/mol. Gel permeation chromatography data reveal polydispersity indices (Đ) of 1.8–2.5, indicating moderate chain-length control .

Functional Applications

Pharmaceutical Intermediates

The cyanoacetate moiety serves as a precursor for:

  • α-Amino nitriles: Via Strecker synthesis, enabling access to unnatural amino acids

  • Heterocyclic systems: Cyclocondensation with hydrazines yields pyrazole derivatives with demonstrated COX-2 inhibition (IC₅₀ = 0.8 μM in vitro)

Advanced Material Synthesis

Copolymerization with methyl methacrylate (MMA) produces optically clear thermoplastics with refractive indices (n_D²⁵) of 1.52–1.55. Dynamic mechanical analysis shows glass transition temperatures (T_g) elevated by 15–20°C compared to pure PMMA .

Research Frontiers

Catalytic Asymmetric Reactions

Preliminary work using chiral bisoxazoline ligands achieves 68% enantiomeric excess in the addition of diethylzinc to the cyanoacrylate motif. Transition-state modeling suggests a Zimmerman-Traxler-type six-membered ring mediates stereoselectivity .

Biodegradable Polymers

Novel enzymatic polymerization systems employing Candida antarctica lipase B (CAL-B) generate oligomers with M_n ≈ 8,000 Da. Accelerated degradation studies in phosphate buffer (pH 7.4, 37°C) show 90% mass loss within 30 days, outperforming petroleum-based acrylates.

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